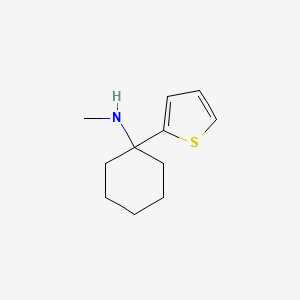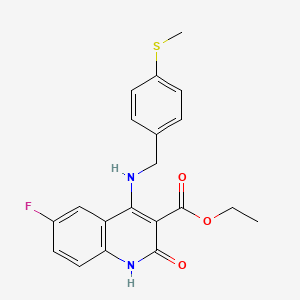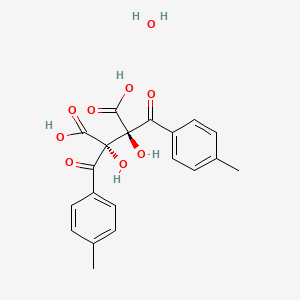
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two hydroxy groups and two 4-methylbenzoyl groups attached to a butanedioic acid backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid derivatives with 4-methylbenzoyl chloride under controlled conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The resulting intermediate is then subjected to hydrolysis to introduce the hydroxy groups, followed by purification steps to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups in the 4-methylbenzoyl moieties can be reduced to alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2,3-dioxo-2,3-bis(4-methylbenzoyl)butanedioic acid.
Reduction: Formation of 2,3-dihydroxy-2,3-bis(4-methylbenzyl)butanedioic acid.
Substitution: Formation of 2,3-dialkoxy-2,3-bis(4-methylbenzoyl)butanedioic acid derivatives.
科学的研究の応用
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in organic transformations.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of (2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate involves its interaction with specific molecular targets. The hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
Tartaric Acid: A naturally occurring dihydroxybutanedioic acid with similar structural features but lacking the benzoyl groups.
Succinic Acid: A simpler dicarboxylic acid without hydroxy or benzoyl groups.
Malic Acid: Contains hydroxy and carboxylic acid groups but differs in the overall structure and functional group arrangement.
Uniqueness
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate is unique due to the presence of both hydroxy and benzoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C20H20O9 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate |
InChI |
InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14;/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26);1H2/t19-,20-;/m1./s1 |
InChIキー |
XVNKNFCMXHXIPO-GZJHNZOKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)

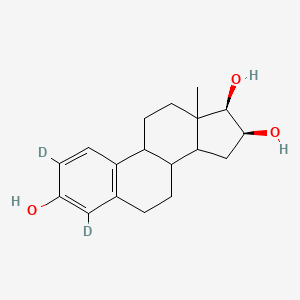

![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
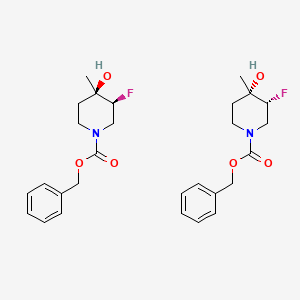

![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

